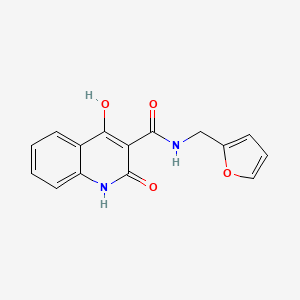
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide, also known as C16, is a compound that has shown potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high purity and yield. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide analogs with improved pharmacological properties may enhance its therapeutic potential.
合成法
The synthesis of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-methyl-1-butanol, phenyl isocyanate, and 2-hydroxy-1,4-naphthoquinone under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. This method has been reported to yield high purity and yield of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide.
科学的研究の応用
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-13-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-15-8-4-3-5-9-15/h3-11,14,24H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHOYVTFLLXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)








![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)